4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermal analysis, solubility tests, and stability tests would be used.Scientific Research Applications
1. Application in Polymer Science
- Summary of Application: The compound is used in the synthesis of multifunctional polymersomes, which are similar to biological cells and can encapsulate both hydrophilic and hydrophobic drugs .
- Methods of Application: Polymersomes constituting poly (N-2-hydroxypropylmethacrylamide)-b-poly (N-(2-(methylthio)ethyl)acrylamide) (PHPMAm-b-PMTEAM) are prepared by aqueous dispersion RAFT-mediated polymerization-induced self-assembly (PISA) .
- Results or Outcomes: The polymersomes formed are stable in human plasma and well-tolerated in MCF-7 breast cancer cells .
2. Application in Dye Synthesis
- Summary of Application: The compound is used in the synthesis of new azo dyes .
- Methods of Application: New 1,2,4-triazole colorants were obtained, in high yields, by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .
- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .
3. Application in Antimicrobial Activity
- Summary of Application: The compound is used in the synthesis of thiophene derivatives with antimicrobial activity .
- Methods of Application: The compound was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine .
- Results or Outcomes: The mass spectrum showed a molecular ion peak at m/z 408 (M+), indicating successful synthesis .
4. Application in Nanoreactor Fabrication
- Summary of Application: The compound is used in the fabrication of nanoreactors based on end-functionalized polymethacrylate for catalysis applications .
- Methods of Application: A Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .
- Results or Outcomes: The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, with excellent yield (98%) and high enantioselectivity (82%) .
5. Application in Oligonucleotide Synthesis
- Summary of Application: The compound is used in the synthesis of oligonucleotides .
- Methods of Application: The compound is used in the deblocking or detritylation step of the oligonucleotide synthesis cycle .
- Results or Outcomes: The use of the compound in the detritylation step reduces the risk of depurination .
6. Application in Colorant Synthesis
- Summary of Application: The compound is used in the synthesis of new 1,2,4-triazole colorants .
- Methods of Application: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .
- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .
4. Application in Nanoreactor Fabrication
- Summary of Application: The compound is used in the fabrication of nanoreactors based on end-functionalized polymethacrylate for catalysis applications .
- Methods of Application: A Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .
- Results or Outcomes: The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, with excellent yield (98%) and high enantioselectivity (82%) .
5. Application in Oligonucleotide Synthesis
- Summary of Application: The compound is used in the synthesis of oligonucleotides .
- Methods of Application: The compound is used in the deblocking or detritylation step of the oligonucleotide synthesis cycle .
- Results or Outcomes: The use of the compound in the detritylation step reduces the risk of depurination .
6. Application in Colorant Synthesis
- Summary of Application: The compound is used in the synthesis of new 1,2,4-triazole colorants .
- Methods of Application: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .
- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, environmental impact, etc. It could involve reviewing safety data sheets, toxicity studies, and environmental impact assessments.
Future Directions
This could involve proposing further studies to fully understand the compound’s properties, potential uses, and effects. It could also involve suggesting modifications to the compound to improve its properties or reduce its hazards.
properties
IUPAC Name |
4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIORILRPGNCYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381931 | |
Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine | |
CAS RN |
175204-60-1 | |
Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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